molecular formula C14H42Si7 B14620895 Cyclohexasilane, undecamethyl(trimethylsilyl)- CAS No. 57171-38-7

Cyclohexasilane, undecamethyl(trimethylsilyl)-

Cat. No.: B14620895
CAS No.: 57171-38-7
M. Wt: 407.08 g/mol
InChI Key: RKDCHFXTNKZFLK-UHFFFAOYSA-N
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Description

Cyclohexasilane, undecamethyl(trimethylsilyl)- is a chemical compound characterized by its unique silicon-based structure. It is a member of the oligosilane family, which are silicon analogues of alkanes. This compound is notable for its applications in various fields, including materials science and organic chemistry, due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexasilane, undecamethyl(trimethylsilyl)- typically involves the reaction of hexachlorodisilane with trimethylsilyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The process involves multiple steps, including the formation of intermediate compounds and subsequent purification steps to achieve high purity.

Industrial Production Methods: Industrial production of cyclohexasilane, undecamethyl(trimethylsilyl)- involves distillation under reduced pressure to obtain the compound in high purity. The absolute pressure during distillation is set to 2 kPa or less, and the heating temperature is maintained between 25 to 100°C .

Chemical Reactions Analysis

Types of Reactions: Cyclohexasilane, undecamethyl(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon oxides.

    Reduction: It can be reduced to form lower-order silanes.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like chlorotrimethylsilane are employed for substitution reactions.

Major Products: The major products formed from these reactions include various silanes and silicon-based compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexasilane, undecamethyl(trimethylsilyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexasilane, undecamethyl(trimethylsilyl)- involves its ability to form stable silicon-silicon bonds and its reactivity with various functional groups. The trimethylsilyl groups provide steric protection, allowing for selective reactions. The compound can act as a radical-based reducing agent, facilitating the reduction of functional groups in organic substrates .

Comparison with Similar Compounds

    Tetramethylsilane: A simpler analogue with fewer methyl groups.

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

    Hexamethyldisilane: Another member of the oligosilane family with different reactivity.

Uniqueness: Cyclohexasilane, undecamethyl(trimethylsilyl)- is unique due to its ring structure and the presence of multiple trimethylsilyl groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring high purity and specific reactivity .

Properties

CAS No.

57171-38-7

Molecular Formula

C14H42Si7

Molecular Weight

407.08 g/mol

IUPAC Name

trimethyl-(1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinan-1-yl)silane

InChI

InChI=1S/C14H42Si7/c1-15(2,3)21(14)19(10,11)17(6,7)16(4,5)18(8,9)20(21,12)13/h1-14H3

InChI Key

RKDCHFXTNKZFLK-UHFFFAOYSA-N

Canonical SMILES

C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)[Si](C)(C)C)(C)C)(C)C)C

Origin of Product

United States

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